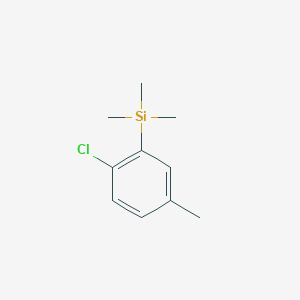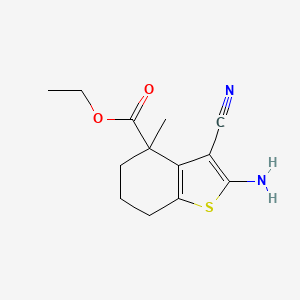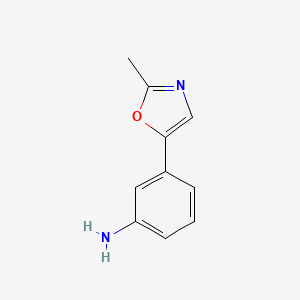![molecular formula C11H14N2O3 B13687934 Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is an organic compound with a complex structure that includes an aminophenyl group, a carbamate group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate can be achieved through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. For example, KNO3 modified zeolite HY has been shown to give high conversion rates and selectivity under optimal conditions . Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a flow system over solid catalysts .
Industrial Production Methods
Industrial production of carbamates often avoids the use of hazardous materials like phosgene. Instead, safer and more environmentally friendly methods, such as the reaction of amines with organic carbonates like dimethyl carbonate, are employed . This method not only reduces the environmental impact but also improves the overall safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for carbamoylation, sodium azide for electrophilic amination, and various catalysts like Fe2O3/SiO2 for enhancing reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide in polyphosphoric acid can yield aminophenylcarbamates .
Applications De Recherche Scientifique
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. For example, the compound can undergo cyclization reactions to form dihydroquinolone, which involves both general acid and general base catalysis . The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates such as methyl N-phenyl carbamate and methyl N-(4-methoxyphenyl)carbamate .
Uniqueness
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is unique due to its specific structure, which includes an aminophenyl group, a carbamate group, and a ketone group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other carbamates.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl N-[3-(2-aminophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)13-7-6-10(14)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3,(H,13,15) |
Clé InChI |
QPLWQXVMBAUUES-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCCC(=O)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)




![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)

![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)




